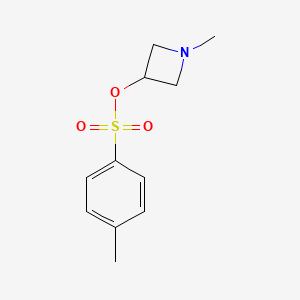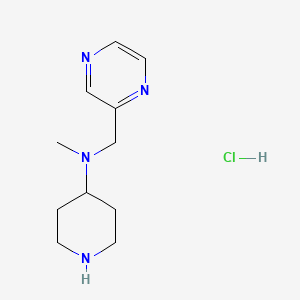
Trichloro(2-chlorophenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(2-chlorophenyl)silane: is an organosilicon compound with the chemical formula C6H4Cl4Si . This compound is part of the broader class of chlorosilanes, which are widely used in various industrial and research applications due to their reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichloro(2-chlorophenyl)silane can be synthesized through the reaction of 2-chlorophenylmagnesium bromide with silicon tetrachloride . The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the chlorosilane .
Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of 2-chlorophenylsilane . This process involves the reaction of 2-chlorophenylsilane with chlorine gas at elevated temperatures .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Alcohols or other nucleophiles in the presence of a base.
Major Products:
Hydrolysis: 2-chlorophenylsilanetriol.
Substitution: Alkoxy-substituted silanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Trichloro(2-chlorophenyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to enhance the adhesion between organic and inorganic materials .
Biology and Medicine: In biological research, this compound is used to modify surfaces for the immobilization of biomolecules. This modification is crucial for the development of biosensors and bioassays .
Industry: Industrially, this compound is used in the production of silicone polymers and resins. It is also utilized in the manufacture of coatings and sealants due to its ability to form strong bonds with various substrates .
Wirkmechanismus
The mechanism of action of trichloro(2-chlorophenyl)silane primarily involves its reactivity with nucleophiles. The silicon atom in the compound is highly electrophilic due to the presence of three electronegative chlorine atoms. This electrophilicity makes the silicon atom susceptible to nucleophilic attack, leading to the formation of various substituted silanes .
Vergleich Mit ähnlichen Verbindungen
Trichlorosilane (HSiCl3): Used in the production of ultrapure silicon for the semiconductor industry.
Trichloro(phenyl)silane (C6H5SiCl3): Similar to trichloro(2-chlorophenyl)silane but with a phenyl group instead of a 2-chlorophenyl group.
Uniqueness: this compound is unique due to the presence of the 2-chlorophenyl group, which imparts distinct reactivity and properties compared to other chlorosilanes. This unique structure makes it particularly useful in applications requiring specific surface modifications and chemical reactivity .
Eigenschaften
CAS-Nummer |
26571-79-9 |
|---|---|
Molekularformel |
C6H4Cl4Si |
Molekulargewicht |
246.0 g/mol |
IUPAC-Name |
trichloro-(2-chlorophenyl)silane |
InChI |
InChI=1S/C6H4Cl4Si/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H |
InChI-Schlüssel |
NYQDBZQWFXNBRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[Si](Cl)(Cl)Cl)Cl |
Siedepunkt |
230 °C |
Color/Form |
Colorless to pale-yellow liquid |
Dichte |
1.439 at 25 °C/25 °C |
Flammpunkt |
255 °F (Cleveland open cup) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


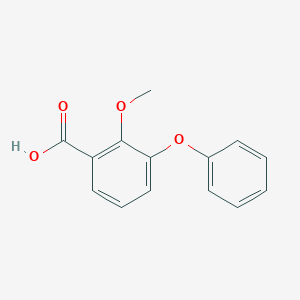


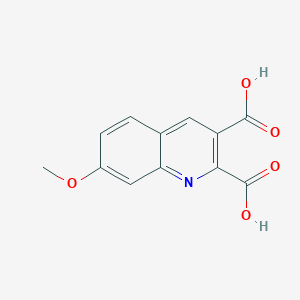

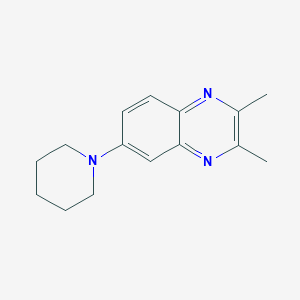
![6H-Purin-6-one, 1,9-dihydro-2-[(4-methylphenyl)amino]-](/img/structure/B11867273.png)
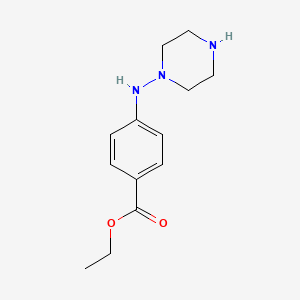
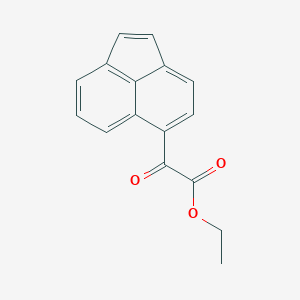
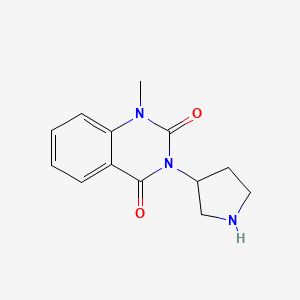
![N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11867300.png)
